1,1,3-Tribromoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromoindene is an organobromine compound with the molecular formula C9H5Br3 It is a derivative of indene, where three bromine atoms are substituted at the 1 and 3 positions of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoindene can be synthesized through the bromination of indene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of indene or partially brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indenes with various functional groups.
Oxidation: Formation of bromoindenones or bromoindene ketones.
Reduction: Formation of indene or partially brominated indenes.
Scientific Research Applications
1,1,3-Tribromoindene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3-tribromoindene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
1,2,3-Tribromoindene: Another brominated derivative of indene with bromine atoms at different positions.
1,1,2-Tribromoindene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,1,3-Tribromo-2-methylindene: A methyl-substituted derivative of 1,1,3-tribromoindene.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated indenes. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
19660-79-8 |
---|---|
Molecular Formula |
C9H5Br3 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
1,1,3-tribromoindene |
InChI |
InChI=1S/C9H5Br3/c10-8-5-9(11,12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
OLZHNYQKUIKYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.